C–H Bond Cleavage Selectivity: 9-Methyl vs. 9,9-Dimethyl Dihydroacridine in One-Electron Oxidation
9-Methyl-9,10-dihydroacridine (with a 9-H available) undergoes direct deprotonation from the radical cation at the 9-position, yielding the acridinium product via C–H bond cleavage. In contrast, 9,9-dimethyl-9,10-dihydroacridine (DMAC) lacks a 9-proton and undergoes C–C bond cleavage of the 9-methyl group, producing a different product distribution. The one-electron oxidation potential of the 9-methyl analog (R = H, i.e., 9-H,10-methyl) and the 9,9-dimethyl analog (R = Me, i.e., 9,9-dimethyl,10-methyl) have been quantified via fast cyclic voltammetry; the pKa of the radical cation AcrHR•+ for R = H (9-methyl context) and R = Me (9,9-dimethyl context) have been evaluated from the dependence of first-order deprotonation rate constants on HClO4 concentration [1]. The mechanistic divergence means that the 9-methyl compound functions as a hydride donor (two-electron chemistry), while DMAC is biased toward radical (one-electron) reactivity under identical conditions.
| Evidence Dimension | One-electron oxidation pathway and radical cation fate |
|---|---|
| Target Compound Data | C–H deprotonation at 9-position → acridinium ion; pKa of radical cation evaluated from HClO4-dependent kinetics |
| Comparator Or Baseline | 9,9-Dimethyl-10-methyl-9,10-dihydroacridine: C–C bond cleavage of 9-methyl group; distinct pKa |
| Quantified Difference | Mechanism switch: hydride transfer (C–H cleavage) vs. carbon radical release (C–C cleavage); oxidation potentials and pKa values reported in the source |
| Conditions | Fast cyclic voltammetry in acetonitrile; kinetic analysis with HClO4 titrations [1] |
Why This Matters
This mechanistic dichotomy determines whether the compound functions as a two-electron hydride donor or a one-electron reductant, directly impacting its suitability for photoredox catalysis, NADH model studies, or OLED charge-transfer layer design.
- [1] Fukuzumi, S.; Tokuda, Y.; Otera, J. Electron-transfer oxidation of 9-substituted 10-methyl-9,10-dihydroacridines. Cleavage of the C–H vs C–C bond of the radical cations. J. Am. Chem. Soc. 1990, 112 (21), 7730–7736. View Source
